molecular formula C8H9ClN2S B1363579 1-(4-Chloro-2-methylphenyl)-2-thiourea CAS No. 63980-71-2

1-(4-Chloro-2-methylphenyl)-2-thiourea

Cat. No. B1363579
CAS RN: 63980-71-2
M. Wt: 200.69 g/mol
InChI Key: ZTEGMOSORJUJFG-UHFFFAOYSA-N
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Description

“1-(4-Chloro-2-methylphenyl)-2-thiourea” is a complex organic compound. It contains a thiourea group, which is characterized by the presence of a sulfur atom and a carbonyl group (C=O). The “4-Chloro-2-methylphenyl” part refers to a benzene ring with a chlorine atom and a methyl group attached at the 4th and 2nd positions respectively .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thioureas are known to participate in various chemical reactions, including condensation reactions and transformations into other functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

  • Herbicidal Ionic Liquids

    • Field : Chemistry
    • Application : Synthesis and characterization of herbicidal ionic liquids based on (4-chloro-2-methylphenoxy)acetate .
    • Method : The compounds were synthesized with variations in the substitution of the phenoxyethylammonium group in the ring and the length of the alkyl chain .
    • Results : The herbicidal activity of the compounds was tested under greenhouse conditions using cornflower (Centaurea cyanus L.) as the test plant .
  • Antibacterial Activity of Schiff Base Metal Complexes

    • Field : Biochemistry
    • Application : Synthesis, characterization, and testing of the antibacterial activity of Schiff base metal complexes .
    • Method : A new series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of the Schiff base ligand, 4-chloro-2- { (E)- [ (4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), was synthesized in a methanolic medium .
    • Results : The metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .
  • Phenol, 4-chloro-2-methyl-

    • Field : Chemistry
    • Application : This compound is used in various chemical reactions due to its unique structure .
    • Method : The specific method of application varies depending on the reaction .
    • Results : The results also vary based on the specific reaction .
  • 4-Chloro-2-methylphenylboronic Acid

    • Field : Biochemistry
    • Application : This compound is used in the synthesis of various bioactive molecules .
    • Method : The compound is typically used as a reagent in a chemical reaction .
    • Results : The results depend on the specific reaction .
  • Phenol, 4-chloro-2-methyl-

    • Field : Chemistry
    • Application : This compound is used in various chemical reactions due to its unique structure .
    • Method : The specific method of application varies depending on the reaction .
    • Results : The results also vary based on the specific reaction .
  • 4-Chloro-2-methylphenyl Isocyanate

    • Field : Biochemistry
    • Application : This compound is used in the synthesis of various bioactive molecules .
    • Method : The compound is typically used as a reagent in a chemical reaction .
    • Results : The results depend on the specific reaction .

Future Directions

The future research directions involving this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be further investigated as a potential pharmaceutical .

properties

IUPAC Name

(4-chloro-2-methylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2S/c1-5-4-6(9)2-3-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEGMOSORJUJFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90213869
Record name Urea, 1-(4-chloro-o-tolyl)-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90213869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-2-methylphenyl)-2-thiourea

CAS RN

63980-71-2
Record name Urea, 1-(4-chloro-o-tolyl)-2-thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063980712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 1-(4-chloro-o-tolyl)-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90213869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 63980-71-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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